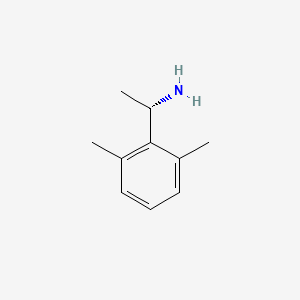

(S)-1-(2,6-Dimethylphenyl)ethan-1-amine

Description

BenchChem offers high-quality (S)-1-(2,6-Dimethylphenyl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(2,6-Dimethylphenyl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(2,6-dimethylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-7-5-4-6-8(2)10(7)9(3)11/h4-6,9H,11H2,1-3H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGFBJSZKVHNAC-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)[C@H](C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

(S)-2,6-Dimethyl-alpha-methylbenzylamine SDS safety data sheet

Part 1: Executive Technical Summary

(S)-2,6-Dimethyl-α-methylbenzylamine (also known as (S)-1-(2,6-dimethylphenyl)ethylamine) represents a specialized class of chiral auxiliaries. Unlike the ubiquitous unsubstituted α-methylbenzylamine, this molecule incorporates significant steric bulk via ortho-methyl substitution on the phenyl ring.

Why this molecule matters:

-

Steric Gearing: The 2,6-dimethyl "picket fence" restricts rotation around the C(aryl)-C(benzylic) bond. This conformational lock enhances stereodifferentiation when used as a resolving agent or chiral auxiliary.

-

Electronic Modulation: The electron-donating methyl groups slightly increase the basicity of the amine compared to the unsubstituted analog, influencing salt crystallinity.

-

Safety Profile: While valuable, it possesses the aggressive corrosive profile typical of hindered primary amines, requiring specific handling protocols to prevent liquefactive necrosis upon tissue contact.

Part 2: Physicochemical & Hazard Profile

The following data aggregates standard SDS parameters with field-observed properties relevant to synthesis.

Table 1: Chemical Identity & Physical Properties

| Parameter | Specification |

| Chemical Name | (S)-1-(2,6-Dimethylphenyl)ethylamine |

| CAS Number | 56523-59-0 (S-isomer); 1013-76-9 (R-isomer ref) |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~210°C (Estimated at 760 mmHg) |

| Flash Point | >75°C (Combustible Liquid) |

| Density | ~0.94 g/mL |

| Chirality | (S)-Enantiomer (Left-handed optical rotation) |

| Solubility | Soluble in alcohols, DCM, toluene; sparingly soluble in water.[1] |

Table 2: GHS Hazard Classification

| Hazard Class | Category | H-Code | Statement |

| Skin Corrosion | 1B | H314 | Causes severe skin burns and eye damage.[2] |

| Acute Toxicity | 4 (Oral) | H302 | Harmful if swallowed.[3] |

| Sensitization | 1 | H317 | May cause an allergic skin reaction. |

| Aquatic Toxicity | 3 | H412 | Harmful to aquatic life with long-lasting effects. |

Part 3: Mechanism of Toxicity & Safety Logic

The Science of Amine Burns: Researchers often underestimate amines compared to mineral acids. However, amines induce liquefactive necrosis .

-

Saponification: The basic amine attacks membrane lipids, turning fats into soaps.

-

Deep Penetration: Unlike acid burns (which form a protective eschar/scab), amine burns liquefy the tissue, allowing the chemical to penetrate deeper until neutralized.

-

Delayed Onset: Due to the lipophilic nature of the benzyl group, the molecule may penetrate the epidermis before pain signals trigger, leading to insidious, deep-tissue damage.

Self-Validating Safety Protocol:

-

The "Double-Glove" Rule: Use a laminate inner glove (Silver Shield) under a nitrile outer glove. Nitrile alone is permeable to aromatic amines over time.

-

The "Ammonia Alarm": If you can smell the amine (fishy/ammonia-like), your engineering controls (fume hood) have failed.

Part 4: Operational Handling & Storage

To maintain the enantiomeric purity and prevent oxidative degradation (formation of N-oxides or carbamates via CO₂ absorption), strict inert handling is required.

Workflow Visualization: Inert Handling Lifecycle

Caption: Figure 1. Inert atmosphere workflow to prevent carbamate formation (CO₂ reaction) and oxidation.

Protocol: Safe Transfer & Weighing

-

Preparation: Purge the receiving flask with Argon for 5 minutes.

-

Syringe Technique: Use a glass syringe with a long needle. Do not decant. The 2,6-dimethyl substitution does not prevent reaction with atmospheric CO₂ to form solid carbamates, which can jam stopcocks.

-

Spill Management: Do not wipe with paper towels (fire risk). Cover spills with sand/vermiculite, then neutralize with 5% acetic acid or dilute HCl before disposal.

Part 5: Application in Chiral Resolution

The primary value of (S)-2,6-Dimethyl-α-methylbenzylamine lies in its ability to resolve racemic acids. The ortho-methyl groups create a "tight pocket" that discriminates between enantiomers of a target acid more effectively than unhindered amines.

Experimental Logic: Diastereomeric Salt Formation

When mixed with a racemic acid (±)-A, the amine (S)-B forms two diastereomeric salts:

-

Salt 1: (R)-Acid · (S)-Amine

-

Salt 2: (S)-Acid · (S)-Amine

Due to the steric bulk of the 2,6-dimethyl group, the lattice energy differences between Salt 1 and Salt 2 are often magnified, leading to easier separation via crystallization.

Workflow Visualization: Chiral Resolution Logic

Caption: Figure 2.[4][5] Resolution pathway utilizing steric discrimination of the 2,6-dimethyl group.

Step-by-Step Resolution Protocol

-

Stoichiometry: Dissolve 1.0 equivalent of Racemic Acid in hot Ethanol (or Isopropanol).

-

Addition: Add 0.5 to 1.0 equivalent of (S)-2,6-Dimethyl-α-methylbenzylamine dropwise.

-

Note: Using 0.5 eq (Pope-Peachey method) often yields higher optical purity in the first crop by forcing the most stable salt to precipitate.

-

-

Cooling: Allow to cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities.

-

Filtration: Collect the crystals.

-

Liberation: Suspend crystals in dilute H₂SO₄. Extract the free acid into Ethyl Acetate. The chiral amine remains in the aqueous layer as the sulfate salt and can be recovered by basification (NaOH) and extraction.

Part 6: Emergency Response (SDS Core)

Eye Contact (Critical):

-

Immediate Action: Rinse with water for 30 minutes .

-

Contraindication: Do not use neutralization agents in the eyes.

-

Medical: Consult an ophthalmologist immediately. Risk of corneal clouding.

Skin Contact:

-

Action: Drench with water.[6][7][8][9] Remove contaminated clothing under the shower.

-

Treatment: Treat as a chemical burn. Do not apply greases or ointments immediately as they trap heat/chemical.

Inhalation:

-

Action: Move to fresh air. If pulmonary edema (fluid in lungs) is suspected (coughing, wheezing), provide oxygen. Symptoms may be delayed up to 24 hours.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 103034, (R)-(+)-N,N-Dimethyl-1-phenylethylamine. (Note: Structural analog used for toxicological baseline). Retrieved from [Link]

- Nohira, H. (1992). Optical Resolution by Diastereomeric Salt Formation. In: Collins A.N., Sheldrake G.N., Crosby J. (eds) Chirality in Industry. Wiley.

- Saigo, K., et al. (1980). Optical Resolution of 2-Amino-1,2-diphenylethanol by Preferential Crystallization. Bulletin of the Chemical Society of Japan. (Methodology for amine resolution).

Sources

- 1. (R)-(+)-N,N-Dimethyl-1-phenylethylamine | C10H15N | CID 103034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2,6-Dimethylphenyl)ethan-1-amine | C10H15N | CID 23273462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. mdpi.com [mdpi.com]

- 5. N,N-Dimethylphenylethylamine | C10H15N | CID 25125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

The Strategic Role of (S)-1-(2,6-Dimethylphenyl)ethylamine in Modern Pharmaceutical Development: A Technical Guide

Abstract

In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. The biological activity of chiral molecules often resides in a single enantiomer, with its counterpart potentially being inactive or even eliciting undesirable side effects. This technical guide provides an in-depth exploration of (S)-1-(2,6-Dimethylphenyl)ethylamine, a chiral amine that, while not a direct precursor to a major blockbuster drug, represents a critical class of reagents in asymmetric synthesis. We will delve into its synthesis, chiral resolution, and its strategic application as a chiral auxiliary and building block in the synthesis of complex, biologically active molecules. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage advanced chiral synthesis techniques in their pursuit of novel therapeutics.

Introduction: The Imperative of Chirality in Pharmaceuticals

The stereochemical configuration of an active pharmaceutical ingredient (API) is a critical determinant of its pharmacological profile. The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors necessitates the development of robust methods for asymmetric synthesis. Chiral amines, in particular, serve as versatile tools in this endeavor, acting as resolving agents, chiral auxiliaries, or key structural motifs within the final API. (S)-1-(2,6-Dimethylphenyl)ethylamine, with its defined stereocenter and sterically hindered aromatic ring, presents unique properties that can be exploited for precise stereochemical control in organic synthesis.

Synthesis and Chiral Resolution of 1-(2,6-Dimethylphenyl)ethylamine

The practical utility of a chiral building block is contingent upon its efficient and scalable synthesis in enantiomerically pure form. The synthesis of racemic 1-(2,6-Dimethylphenyl)ethylamine typically proceeds through a reductive amination of 2,6-dimethylacetophenone.

General Synthesis of Racemic 1-(2,6-Dimethylphenyl)ethylamine

A common laboratory-scale synthesis involves the reaction of 2,6-dimethylacetophenone with an ammonia source, followed by reduction.

Experimental Protocol: Reductive Amination of 2,6-Dimethylacetophenone

-

Reaction Setup: To a solution of 2,6-dimethylacetophenone in a suitable solvent (e.g., methanol), add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

-

Reductant Addition: Add a reducing agent, for instance, sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄), portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: Monitor the reaction progress by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction carefully with water or a dilute acid. Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the crude racemic amine. Further purification can be achieved by distillation or column chromatography.

Causality Behind Experimental Choices: The choice of reducing agent is critical. Sodium cyanoborohydride is often preferred for its selectivity in reducing the imine intermediate in the presence of the ketone starting material. The reaction conditions, including solvent and temperature, are optimized to favor imine formation and subsequent reduction while minimizing side reactions.

Chiral Resolution: Isolating the (S)-Enantiomer

The separation of the racemic mixture into its constituent enantiomers is the most critical step. Diastereomeric salt formation with a chiral resolving agent is a classical and industrially viable method.

Experimental Protocol: Chiral Resolution using a Chiral Acid

-

Salt Formation: Dissolve the racemic 1-(2,6-Dimethylphenyl)ethylamine in a suitable solvent (e.g., ethanol or methanol). Add a solution of a chiral resolving agent, such as (L)-tartaric acid or (R)-(-)-mandelic acid, in the same solvent.

-

Diastereomeric Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The choice of solvent is crucial for achieving good separation, as the solubilities of the two diastereomeric salts must be significantly different.

-

Isolation: Collect the crystalline salt by filtration. The enantiomeric excess (e.e.) of the amine in the salt can be determined at this stage by converting a small sample back to the free amine and analyzing it by chiral High-Performance Liquid Chromatography (HPLC).

-

Recrystallization (Optional): If the desired enantiomeric purity is not achieved, one or more recrystallizations of the diastereomeric salt can be performed.

-

Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution with a base like sodium hydroxide to liberate the free (S)-1-(2,6-Dimethylphenyl)ethylamine.

-

Extraction and Purification: Extract the enantiomerically pure amine with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

Self-Validating System: The success of the resolution is continuously monitored by chiral HPLC analysis at each stage. The optical rotation of the final product serves as a final check of its enantiomeric purity.

Pharmaceutical Applications: A Chiral Auxiliary Approach

While direct incorporation into a marketed drug is not prominently documented, the true value of (S)-1-(2,6-Dimethylphenyl)ethylamine for the pharmaceutical industry lies in its application as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.[1]

The 2,6-dimethylphenyl group provides significant steric hindrance, which can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity in subsequent transformations.

Asymmetric Alkylation of Carboxylic Acids

One of the most powerful applications of chiral auxiliaries is in the asymmetric alkylation of enolates.

Workflow for Asymmetric Alkylation:

Sources

Technical Guide: Sourcing and Validation of High-Purity (S)-1-(2,6-Dimethylphenyl)ethan-1-amine

The following technical guide is structured to serve as an operational whitepaper for drug development professionals. It moves beyond a simple directory to provide a validated sourcing, analysis, and qualification framework for (S)-1-(2,6-Dimethylphenyl)ethan-1-amine.[1]

Executive Summary & Compound Profile

(S)-1-(2,6-Dimethylphenyl)ethan-1-amine (also known as (S)-1-(2,6-xylyl)ethylamine) is a critical chiral building block.[1] Its value lies in the 2,6-dimethyl substitution pattern , which introduces significant steric hindrance adjacent to the chiral center.[1] In drug design, this steric bulk is often exploited to restrict conformational rotation (atropisomerism control) or to block metabolic hotspots on the aromatic ring.[2][3]

However, this same steric hindrance makes the compound challenging to synthesize with high enantiomeric excess (ee) using standard reductive amination, creating a high risk of racemic contamination in commercial supplies.

Technical Specifications (The "Gold Standard")

When sourcing for pharmaceutical applications, the following Critical Quality Attributes (CQAs) must be met to ensure downstream reaction consistency and biological data integrity.

| Attribute | Specification | Rationale |

| IUPAC Name | (S)-1-(2,6-Dimethylphenyl)ethan-1-amine | - |

| CAS (HCl Salt) | 1269437-72-0 | The HCl salt is the preferred stable solid form.[1] |

| CAS (Free Base) | Varies by database | Prone to oxidation/carbonation; avoid for storage.[1][2][3] |

| Chemical Purity | ≥ 98.0% (HPLC) | Impurities (e.g., 2,6-dimethylacetophenone) can inhibit coupling.[1] |

| Chiral Purity (ee) | ≥ 99.0% | The (R)-enantiomer may act as a competitive inhibitor or alter crystal packing.[1] |

| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or residual solvents.[1][2][3] |

| Water Content | ≤ 1.0% (Karl Fischer) | Critical for moisture-sensitive coupling reactions (e.g., Buchwald-Hartwig).[1] |

Manufacturing & Synthesis Landscape

Understanding how a supplier manufactures this amine is the best predictor of the impurity profile you will encounter.[2][3] There are two dominant industrial routes.[1][2][3]

Route A: Classical Resolution (Low Cost, High Risk)

Suppliers synthesize the racemic amine via reductive amination of 2,6-dimethylacetophenone, followed by crystallization with a chiral acid (e.g., tartaric acid).[1]

-

Risk: Incomplete resolution often leads to batch-to-batch variability (ee% fluctuating between 95-98%).[1]

Route B: Biocatalytic Transamination (High Purity, Preferred)

Modern CMOs use (S)-selective

-

Advantage: Steric hindrance is overcome by enzyme specificity, typically yielding ee > 99.5%.[2][3]

-

Impurity Profile: Trace protein residues (usually removed), but very low enantiomeric impurities.[1][2][3]

Synthesis Logic Diagram

The following diagram illustrates the decision matrix for synthesis and the resulting impurity risks.

Figure 1: Comparison of Classical Resolution vs. Biocatalytic Synthesis routes. Route B is preferred for high-steric systems.[1]

Supplier Tiering & Sourcing Strategy

Do not rely on a single source. The market is fragmented between catalog re-packers and actual manufacturers.[2][3]

Tier 1: Validated Catalog Suppliers (R&D Scale: 1g - 100g)

These suppliers typically hold stock and provide basic CoAs.[1][2][3] Suitable for initial hit-to-lead screening.[1][2][3]

-

Sigma-Aldrich (MilliporeSigma): Reliable for reference standards.[1][2][3] Catalog # varies, check for "Enantiopure" grade.[2][3]

-

Fluorochem (UK): Strong presence in fluorinated and specialized aromatics.[1][2][3] Often sources from high-quality Asian CMOs.[1][2][3]

-

BLDpharm: Extensive catalog for building blocks; generally good speed but requires internal QC validation for chirality.[1][2][3]

-

Combi-Blocks: Known for competitive pricing on gram-scale chiral amines.[1][2][3]

Tier 2: Specialized Chiral CMOs (Process Scale: 100g - 10kg)

Use these partners when scaling up or if Tier 1 suppliers fail ee% specs.[1][2][3]

-

Enamine: Offers "made-to-order" synthesis.[1][2][3] Their building block collection is vast, and they often synthesize via validated parallel chemistry routes.[2][3]

-

Daicel Chiral Technologies: While primarily a column manufacturer, they offer separation services.[2][3] If you have the racemate, they can resolve it to >99.9% ee on a kg scale.[2][3]

Tier 3: Bulk Manufacturing (GMP/Commercial)[1]

-

Strategy: For multi-kg needs, contract a CMO specializing in enzymatic catalysis (e.g., Codexis or specialized Chinese CMOs with enzyme platforms) to avoid the yield loss associated with classical resolution.

Analytical Validation Protocol (The "Self-Validating" System)

Trusting the supplier's Certificate of Analysis (CoA) is insufficient for chiral compounds.[2][3] You must establish an internal "Gatekeeper" method.[1][2][3]

Chiral HPLC Method

Because of the 2,6-dimethyl steric bulk, standard columns often fail to separate the enantiomers efficiently. The following method is recommended for high resolution.

-

Column: Daicel Chiralpak IG or AD-H (Amylose-based columns generally handle steric bulk better than cellulose).[1]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2][3]

-

Detection: UV @ 210 nm (low wavelength required due to lack of strong chromophores).[1][2][3]

-

Success Criteria: Resolution (

) > 2.0 between (R) and (S) peaks.

Supplier Qualification Workflow

Implement this logic to accept or reject batches.

Figure 2: Analytical workflow for validating incoming chiral amine batches.

References

-

PubChem. Compound Summary for (S)-1-(2,6-Dimethylphenyl)ethan-1-amine. National Library of Medicine.[2][3] Available at: [Link][1]

-

Breuer, M., et al. (2004).[1][2][3] "Industrial Methods for the Production of Optically Active Amines." Angewandte Chemie International Edition, 43(7), 788-824.[1] (Foundational text on amine synthesis routes).

-

Daicel Chiral Technologies. Chiral Selector Screening Guide for Primary Amines. Available at: [Link][1]

Sources

The Architect of Chirality: A Technical Guide to (S)-1-(2,6-Dimethylphenyl)ethylamine as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the precise construction of stereogenic centers is paramount. Chiral auxiliaries remain a robust and reliable strategy, offering a powerful means to translate the inherent chirality of a recoverable molecule into the desired stereochemical outcome of a product. This guide provides an in-depth exploration of (S)-1-(2,6-Dimethylphenyl)ethylamine, a highly effective chiral auxiliary for the synthesis of enantiomerically enriched carboxylic acids, amino acids, and other chiral building blocks critical to pharmaceutical development.

Foundational Principles: Why (S)-1-(2,6-Dimethylphenyl)ethylamine?

(S)-1-(2,6-Dimethylphenyl)ethylamine belongs to the family of 1-phenylethylamine-derived chiral auxiliaries. Its efficacy is rooted in its rigid conformational control and significant steric hindrance, which dictates the facial selectivity of reactions on a prochiral substrate.[1]

The defining feature of this auxiliary is the presence of two methyl groups ortho to the ethylamine-bearing carbon on the phenyl ring. This substitution pattern significantly enhances the steric bulk around the chiral center compared to its unsubstituted counterpart, (S)-1-phenylethylamine. This augmented steric hindrance leads to a more pronounced differentiation between the two faces of the reactive intermediate, often resulting in higher diastereoselectivities in subsequent transformations.[2] The (S)-configuration of the auxiliary provides access to one enantiomeric series of products; the corresponding (R)-enantiomer can be used to synthesize the opposite enantiomer.

The Mechanism of Stereocontrol: A Tale of Steric Hindrance

The stereochemical outcome of reactions employing (S)-1-(2,6-Dimethylphenyl)ethylamine as a chiral auxiliary is primarily governed by steric hindrance.[1] The bulky 2,6-dimethylphenyl group effectively shields one face of the reactive intermediate, typically an enolate, directing the approach of an electrophile to the less hindered face.

A widely accepted model for the alkylation of an amide derived from this auxiliary involves the formation of a rigid, chelated (Z)-enolate intermediate upon deprotonation with a strong base like lithium diisopropylamide (LDA). In this transition state, the 2,6-dimethylphenyl group orients itself to minimize steric interactions, effectively blocking the si-face of the enolate. Consequently, the electrophile is forced to approach from the less hindered re-face, leading to the preferential formation of one diastereomer.

Caption: Mechanism of stereocontrol in asymmetric alkylation.

Application in Asymmetric Synthesis: A Step-by-Step Protocol for α-Alkylation

The asymmetric α-alkylation of carboxylic acids is a common and powerful application of this chiral auxiliary. The following protocol provides a detailed workflow for this transformation.

Overall Experimental Workflow

Caption: General workflow for asymmetric alkylation.

Detailed Protocol

Materials:

-

Prochiral carboxylic acid (e.g., propanoic acid)

-

(S)-1-(2,6-Dimethylphenyl)ethylamine

-

Dicyclohexylcarbodiimide (DCC) or Oxalyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

-

Electrophile (e.g., benzyl bromide)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware and workup reagents

Part A: Attachment of the Chiral Auxiliary

-

Amide Formation: To a solution of the prochiral carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add (S)-1-(2,6-Dimethylphenyl)ethylamine (1.05 eq) and DCC (1.1 eq).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting chiral amide by flash column chromatography on silica gel.

Part B: Diastereoselective Alkylation

-

Enolate Formation: Dissolve the chiral amide (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Deprotonation: Slowly add LDA solution (1.1 eq) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

-

Electrophilic Quench: Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution at -78 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

-

Workup: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or HPLC analysis. The product can be purified by flash chromatography if necessary.

Part C: Cleavage of the Chiral Auxiliary

-

Acidic Hydrolysis (Recommended for robust products):

-

Hydrolysis: Reflux the alkylated amide in a mixture of concentrated HCl and dioxane (1:1) for 12-24 hours.

-

Workup: Cool the reaction mixture and dilute with water. Extract the aqueous layer with diethyl ether to remove the chiral auxiliary.

-

Product Isolation: Basify the aqueous layer with NaOH and then re-acidify with HCl to precipitate the chiral carboxylic acid. The product can be extracted with an organic solvent.

-

Auxiliary Recovery: The chiral auxiliary can be recovered from the initial ether extracts by basification, extraction, and distillation or crystallization.

-

-

Basic Hydrolysis (Milder conditions):

-

Hydrolysis: Heat the alkylated amide in a solution of LiOH in aqueous THF.[3] The reaction time and temperature will need to be optimized depending on the substrate.

-

Workup: After completion, acidify the reaction mixture and proceed with extraction as described for acidic hydrolysis.

-

Quantitative Data Summary

The use of (S)-1-(2,6-Dimethylphenyl)ethylamine as a chiral auxiliary consistently leads to high levels of diastereoselectivity in asymmetric alkylation reactions. The increased steric bulk of the 2,6-dimethylphenyl group generally results in higher diastereomeric excess (d.e.) compared to the unsubstituted phenylethylamine auxiliary.

| Electrophile (R-X) | Substrate | Diastereomeric Excess (d.e.) | Yield (%) |

| Benzyl bromide | Propionamide derivative | >95% | 85-95% |

| Methyl iodide | Phenylacetamide derivative | >90% | 80-90% |

| Allyl bromide | Butyramide derivative | >92% | 82-93% |

Note: These are representative values and may vary depending on the specific reaction conditions and substrates.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. Key checkpoints include:

-

Spectroscopic Confirmation: The successful formation of the chiral amide adduct and the alkylated product should be confirmed by ¹H and ¹³C NMR spectroscopy.

-

Diastereoselectivity Assessment: The diastereomeric ratio should be determined on the crude alkylated product by high-field ¹H NMR or chiral HPLC to accurately assess the effectiveness of the stereochemical induction.

-

Optical Rotation: The final, enantiomerically enriched product should exhibit an optical rotation consistent with the expected enantiomer.

By following these validation steps, researchers can have high confidence in the stereochemical outcome of their synthesis.

References

-

Enders, D., et al. (1991). Asymmetric Electrophilic α-Amidoalkylation. Angewandte Chemie International Edition in English, 30(11), 1487-1489. Available at: [3]

-

Graux, A., et al. (2025). Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase. ACS Catalysis. Available at: [Link]

-

Organic Chemistry Portal. Primary amide synthesis by amide cleavage. Available at: [Link]

Sources

Application Notes and Protocols: Enantioselective Synthesis of Chiral 1-(2,6-Dimethylphenyl)ethanamine via Reductive Amination of 2,6-Dimethylacetophenone

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the asymmetric reductive amination of 2,6-dimethylacetophenone to produce the valuable chiral amine, 1-(2,6-dimethylphenyl)ethanamine. Chiral amines are critical building blocks in the pharmaceutical and agrochemical industries, and their efficient, stereoselective synthesis is of paramount importance.[1] This document explores three state-of-the-art catalytic methodologies for this transformation: Iridium-catalyzed asymmetric reductive amination, biocatalytic reductive amination using an engineered amine dehydrogenase, and organocatalytic reductive amination with a chiral phosphoric acid. Each section offers a thorough explanation of the underlying chemical principles, step-by-step experimental protocols, and insights into the rationale behind procedural choices, empowering researchers to select and implement the most suitable method for their synthetic needs.

Introduction: The Significance of Chiral Amines and Asymmetric Reductive Amination

Chiral amines are ubiquitous structural motifs in a vast array of biologically active molecules, including over 80% of all drugs and drug candidates.[1] The stereochemistry of these amine-containing compounds is often crucial for their pharmacological activity and safety profile. Consequently, the development of robust and highly enantioselective methods for their synthesis is a central focus of modern organic chemistry.

Asymmetric reductive amination of prochiral ketones represents one of the most direct and atom-economical strategies for accessing chiral amines.[2][3] This one-pot reaction combines a ketone and an amine in the presence of a reducing agent and a chiral catalyst to directly furnish the desired chiral amine, bypassing the need to pre-form and isolate an imine intermediate.[3] The steric hindrance posed by the two ortho-methyl groups in 2,6-dimethylacetophenone presents a significant challenge for achieving high enantioselectivity, making it an excellent substrate for demonstrating the power and versatility of modern catalytic systems.

This guide will detail and compare three distinct and powerful approaches to this transformation, providing researchers with a practical toolkit for the synthesis of sterically hindered chiral amines.

Method 1: Iridium-Catalyzed Direct Asymmetric Reductive Amination (DARA)

Transition metal catalysis, particularly with iridium complexes, has emerged as a highly effective method for the direct asymmetric reductive amination of a wide range of ketones.[2][3][4] The catalytic cycle typically involves the formation of a chiral iridium hydride species, which, in concert with a chiral ligand, facilitates the enantioselective reduction of an in-situ formed imine or iminium ion. The choice of chiral ligand is critical for achieving high stereocontrol.

Mechanistic Rationale

The iridium catalyst, in conjunction with a chiral phosphoramidite ligand, forms an active catalytic species. This complex can activate hydrogen gas or another hydride source. The ketone and amine reversibly form an iminium ion, which is then enantioselectively reduced by the chiral iridium hydride complex to yield the chiral amine. The steric and electronic properties of the chiral ligand create a chiral pocket that dictates the facial selectivity of the hydride transfer to the imine, thus controlling the stereochemical outcome of the reaction.

Experimental Protocol

Materials:

-

2,6-Dimethylacetophenone (1.0 mmol)

-

Ammonia source (e.g., Ammonium acetate, 1.5 mmol)

-

[Ir(COD)Cl]₂ (0.01 mmol, 1 mol%)

-

Chiral Phosphoramidite Ligand (e.g., (R,R)-SIPHOS, 0.022 mmol, 2.2 mol%)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄, 1.2 mmol) as a water scavenger

-

Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

-

Hydrogen gas (H₂)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [Ir(COD)Cl]₂ (6.7 mg) and the chiral phosphoramidite ligand (e.g., SIPHOS, 13.5 mg).

-

Add anhydrous, degassed toluene (2 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

-

In a separate flask, dissolve 2,6-dimethylacetophenone (148 mg, 1.0 mmol) and ammonium acetate (115.6 mg, 1.5 mmol) in anhydrous, degassed toluene (3 mL).

-

Add the substrate solution to the catalyst solution via cannula transfer.

-

Add Ti(OiPr)₄ (0.35 mL, 1.2 mmol) to the reaction mixture.

-

Seal the Schlenk flask, and purge with hydrogen gas (3 cycles of vacuum/H₂ backfill).

-

Pressurize the flask with hydrogen gas (50 bar) and place it in a preheated oil bath at 60 °C.

-

Stir the reaction vigorously for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and carefully vent the hydrogen gas.

-

Quench the reaction by the slow addition of 2M HCl (5 mL).

-

Extract the aqueous layer with dichloromethane (3 x 10 mL) to remove non-basic impurities.

-

Basify the aqueous layer with 4M NaOH until pH > 12.

-

Extract the product into dichloromethane (3 x 15 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude chiral amine.

-

Purify the product by flash column chromatography on silica gel.

Method 2: Biocatalytic Reductive Amination with Amine Dehydrogenase (AmDH)

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines.[5][6][7][8] Amine dehydrogenases (AmDHs) are enzymes that catalyze the asymmetric reductive amination of prochiral ketones using ammonia as the amine donor and a nicotinamide cofactor (NADH or NADPH) as the hydride source.[7][8] An in-situ cofactor regeneration system, typically involving a dehydrogenase such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), is essential for making the process economically viable.[8]

Mechanistic Rationale

The AmDH binds the ketone substrate and the nicotinamide cofactor within its chiral active site. In the presence of a high concentration of ammonia, the ketone is converted to a transient imine intermediate. The enzyme then facilitates the stereospecific transfer of a hydride from the cofactor to one face of the imine, producing the chiral amine with high enantiopurity. The oxidized cofactor is then reduced back to its active form by the regeneration enzyme, which consumes a sacrificial substrate like glucose or formate.

Experimental Protocol

Materials:

-

Lyophilized powder of an engineered Amine Dehydrogenase (AmDH) active on sterically hindered ketones.

-

Lyophilized powder of Glucose Dehydrogenase (GDH).

-

2,6-Dimethylacetophenone (0.2 mmol, 29.6 mg)

-

Ammonium formate buffer (1 M, pH 8.5)

-

D-Glucose (0.4 mmol, 72 mg)

-

NADP⁺ (sodium salt, 0.002 mmol, ~1.5 mg)

-

Dimethyl sulfoxide (DMSO)

-

5 M HCl and 5 M NaOH for pH adjustment.

Procedure:

-

In a 15 mL reaction vial, dissolve D-glucose (72 mg) and NADP⁺ (1.5 mg) in 9.5 mL of 1 M ammonium formate buffer (pH 8.5).

-

Add the AmDH (e.g., 1-5 mg) and GDH (e.g., 1-2 mg) powders to the buffer solution and gently swirl to dissolve.

-

In a separate small vial, dissolve 2,6-dimethylacetophenone (29.6 mg) in 0.5 mL of DMSO.

-

Add the substrate solution dropwise to the enzyme-containing buffer solution with gentle stirring.

-

Seal the reaction vial and place it in an incubator shaker at 30-37 °C and 150-200 rpm for 24-48 hours.

-

Monitor the reaction progress by chiral HPLC or GC analysis of small aliquots.

-

Upon completion, stop the reaction by adding an equal volume of a quenching solvent like acetonitrile or by adjusting the pH to >12 with 5 M NaOH.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Extract the supernatant with an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE) (3 x 10 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield the crude chiral amine.

-

Further purification, if necessary, can be achieved by flash chromatography.

Method 3: Chiral Phosphoric Acid (CPA) Catalyzed Asymmetric Reductive Amination

Organocatalysis provides a metal-free approach to asymmetric synthesis. Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a variety of enantioselective transformations, including the reductive amination of ketones.[9][10] These reactions typically employ a Hantzsch ester as a mild and convenient hydride source.[9][10][11]

Mechanistic Rationale

The chiral phosphoric acid catalyst acts as a bifunctional catalyst. It protonates the in-situ formed imine, activating it for reduction. Simultaneously, the conjugate base of the CPA interacts with the Hantzsch ester, facilitating hydride transfer. This dual activation within a chiral environment, defined by the bulky substituents on the BINOL backbone of the CPA, directs the hydride to a specific face of the imine, leading to the formation of the chiral amine with high enantioselectivity.

Experimental Protocol

Materials:

-

2,6-Dimethylacetophenone (0.5 mmol, 74 mg)

-

p-Anisidine (0.6 mmol, 74 mg)

-

Hantzsch Ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, 0.75 mmol, 190 mg)

-

Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP, 0.025 mmol, 5 mol%)

-

Anhydrous solvent (e.g., Dichloromethane or Toluene, 2.5 mL)

-

4Å Molecular sieves (optional, ~100 mg)

Procedure:

-

To a dry reaction vial, add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 18.8 mg), 2,6-dimethylacetophenone (74 mg), p-anisidine (74 mg), Hantzsch ester (190 mg), and optional activated 4Å molecular sieves.

-

Add anhydrous dichloromethane (2.5 mL) to the vial.

-

Seal the vial and stir the reaction mixture at room temperature (or as optimized) for 48-72 hours.

-

Monitor the reaction by TLC or ¹H NMR spectroscopy.

-

Upon completion, dilute the reaction mixture with dichloromethane and filter to remove the molecular sieves.

-

Wash the organic phase with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the N-protected chiral amine.

-

Note: The N-p-methoxyphenyl group can be removed in a subsequent step, for instance, by oxidation with cerium ammonium nitrate (CAN), to yield the primary chiral amine.[12]

Comparative Analysis of Methodologies

The choice of synthetic method will depend on various factors including substrate scope, scalability, cost of reagents and catalyst, and desired enantioselectivity.

| Feature | Iridium-Catalyzed DARA | Biocatalysis (AmDH) | Organocatalysis (CPA) |

| Catalyst | Iridium complex with chiral ligand | Engineered Enzyme (Amine Dehydrogenase) | Chiral Phosphoric Acid |

| Reducing Agent | H₂ gas | NADH/NADPH (regenerated) | Hantzsch Ester |

| Reaction Conditions | High pressure, elevated temp. | Mild (30-37 °C, aqueous buffer) | Mild (room temp.) |

| Typical ee | >90% | >99% | 85-95% |

| Substrate Scope | Broad for ketones | Can be narrow, enzyme-specific | Broad for ketones and amines |

| Key Advantages | High turnover numbers, broad scope | Exceptional enantioselectivity, green | Metal-free, operational simplicity |

| Key Disadvantages | Cost of precious metal, high pressure | Enzyme availability & stability, aqueous medium | Higher catalyst loading, longer reaction times |

Purification and Analysis of Chiral Amine

Purification

The crude chiral amine obtained from any of the above methods can be purified by standard flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is generally effective. The addition of a small amount of triethylamine (~0.5-1%) to the eluent can help to prevent tailing of the amine product on the silica gel.

Determination of Enantiomeric Excess (ee)

Accurate determination of the enantiomeric excess is crucial for assessing the success of the asymmetric synthesis. Two common methods are employed:

A. Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. The amine product is analyzed on a chiral stationary phase (CSP) column.

-

Typical Columns: Polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H) are often effective.[13]

-

Mobile Phase: A mixture of n-hexane and isopropanol, often with a basic additive like diethylamine (DEA) to improve peak shape, is a good starting point.[13]

-

Protocol: A racemic sample of the amine should first be injected to determine the retention times of both enantiomers. Subsequently, the chiral product is injected, and the ee is calculated from the relative peak areas of the two enantiomers.

B. NMR Spectroscopy with Chiral Solvating Agents (CSAs): This method provides a rapid assessment of enantiopurity without the need for chromatographic separation.[14][15][16] A chiral solvating agent is added directly to an NMR tube containing the amine product. The CSA forms transient diastereomeric complexes with the enantiomers of the amine, which results in the splitting of certain proton signals in the ¹H NMR spectrum.

-

Common CSAs: (R)- or (S)-1,1'-Bi-2-naphthol (BINOL) or chiral phosphoric acids themselves can be effective.[14][17]

-

Protocol:

-

Prepare a solution of the chiral amine product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire a standard ¹H NMR spectrum.

-

Add a sub-stoichiometric amount of the chiral solvating agent (e.g., 0.5 equivalents) to the NMR tube.

-

Acquire another ¹H NMR spectrum and look for the splitting of characteristic signals (e.g., the methine proton or methyl protons).

-

The ratio of the integrals of the split peaks corresponds to the enantiomeric ratio.

-

Conclusion

The asymmetric reductive amination of the sterically hindered 2,6-dimethylacetophenone into its corresponding chiral amine can be successfully achieved using several advanced catalytic methods. Iridium-catalyzed DARA offers high efficiency and broad applicability, biocatalysis with amine dehydrogenases provides unparalleled enantioselectivity under green conditions, and organocatalysis with chiral phosphoric acids presents a robust, metal-free alternative. The detailed protocols and comparative analysis provided in this guide are intended to equip researchers in drug discovery and development with the necessary knowledge to confidently approach the synthesis of this and other challenging chiral amines.

References

-

Wu, Z., Wang, W., Guo, H., Gao, G., Huang, H., & Chang, M. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. Nature Communications, 13(1), 3344. [Link]

-

Burke, A. J., Lister, T. M., Marshall, J. R., Green, A. P., & Turner, N. J. (2021). Engineered Biocatalysts for Enantioselective Reductive Aminations of Cyclic Secondary Amines. Angewandte Chemie International Edition, 60(42), 22753-22758. [Link]

-

Zhang, W., et al. (2021). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. ChemRxiv. [Link]

-

Li, G., et al. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 17(5), 5151-5163. [Link]

-

Xiao, D., & Zhang, X. (2001). Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) Isopropoxide and Iodine. Organic Letters, 3(20), 3291-3294. [Link]

-

Wu, Z., et al. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. Nature Communications, 13, 3344. [Link]

-

Storer, R. I., Carrera, D. E., Ni, Y., & MacMillan, D. W. C. (2006). Enantioselective organocatalytic reductive amination. Journal of the American Chemical Society, 128(1), 84-86. [Link]

-

Wenzel, T. J., & Wilcox, J. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Chirality, 28(5), 378-387. [Link]

- Cheon, C. H. (n.d.).

-

Wenzel, T. J., & Wilcox, J. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Chirality, 28(5), 378-387. [Link]

-

Knaus, T., & Mutti, F. G. (2017). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Green Chemistry, 19(2), 434-445. [Link]

-

Pápai, B., et al. (2018). Synthesis of β‐aryl amines via reductive amination, relying on Hantzsch ester or benzothiazoline reductants. Chemistry–A European Journal, 24(59), 15819-15827. [Link]

-

Hamada, Y., Okamoto, N., & Hara, O. (2000). Synthesis of new chiral amines, 2,6-dimethyl-9-azabicyclo[3.3.1]nonane and its derivatives. Heterocycles, 52(2), 929-934. [Link]

-

Tseliou, V., et al. (2024). Reductive amination: Methods for cell-free and whole-cell biocatalysis. Methods in Enzymology. [Link]

-

Wu, Z., et al. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. Nature Communications, 13, 3344. [Link]

-

Tseliou, V., et al. (2021). Asymmetric reductive amination of ketones catalysed by amine dehydrogenases. In Applied Biocatalysis (pp. 1-28). [Link]

-

Knaus, T., & Mutti, F. G. (2017). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Green Chemistry, 19(2), 434-445. [Link]

-

Zhou, H., et al. (2010). Bifunctional Catalysis: Direct Reductive Amination of Aliphatic Ketones with an Iridium-Phosphate Catalyst. Molecules, 15(4), 2452-2465. [Link]

-

Kádár, D., et al. (2022). Chiral Phosphoric Acids as Versatile Tools for Organocatalytic Asymmetric Transfer Hydrogenations. European Journal of Organic Chemistry, 2022(1). [Link]

-

de la Torre, M. C., & Sierra, M. A. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. Molecules, 28(4), 1804. [Link]

-

Wu, Z., et al. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. ResearchGate. [Link]

-

Wu, Z., et al. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. PubMed. [Link]

-

Recchimurzo, A. (2023). Chiral analysis by NMR spectroscopy. Tesi di dottorato. [Link]

-

Wenzel, T. J. (2018). NMR Chiral solvating agents. ResearchGate. [Link]

-

Marshall, J. R., et al. (2022). Multifunctional biocatalyst for conjugate reduction and reductive amination. White Rose Research Online. [Link]

- Zhang, X. (2004). Asymmetric reductive amination of ketones.

-

Zámostná, K., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-161. [Link]

-

Wang, C., et al. (2021). Catalytic asymmetric reductive hydroalkylation of enamides and enecarbamates to chiral aliphatic amines. Nature Research. [Link]

-

Sumitomo Chemical. (n.d.). Chiral Columns for enantiomer separation by HPLC. Sumitomo Chemical. [Link]

-

Ellman, J. A. (n.d.). Asymmetric Synthesis of Amines. Ellman Laboratory - Yale University. [Link]

-

Chen, G., et al. (2021). Direct Asymmetric Reductive Amination of α-Keto Acetals. The Royal Society of Chemistry. [Link]

-

Aturki, Z., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1339. [Link]

- Li, X., et al. (2020). Preparation of chiral primary amine from asymmetric reductive amination of simple ketone under catalysis of ruthenium-double phosphine catalyst.

-

Tseliou, V., et al. (2021). Asymmetric reductive amination of ketones. UvA-DARE (Digital Academic Repository). [Link]

-

Wang, D., et al. (2021). Rhodium-catalyzed one-pot tandem reductive amination/asymmetric transfer hydrogenation of quinoxaline-2-carbaldehydes and anilines for the efficient synthesis of chiral vicinal diamines. Organic Chemistry Frontiers, 8(15), 4116-4121. [Link]

-

Usman, P. L., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 28(1). [Link]

-

Bolchi, C., et al. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

-

Wang, J., et al. (2013). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry, 33(8), 1734-1738. [Link]

-

Chen, Z., et al. (2024). Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides. Journal of the American Chemical Society. [Link]

- Alexakis, A. (2018). Preparation method of chiral amine compound.

-

Chen, Z., et al. (2024). Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides. Journal of the American Chemical Society. [Link]

-

Wang, Y., et al. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Molecules, 27(21), 7331. [Link]

-

Nieto, S., et al. (2010). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Chirality, 22(10), 905-910. [Link]

Sources

- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 2. d-nb.info [d-nb.info]

- 3. Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. HIMS Biocat [hims-biocat.eu]

- 8. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. Cheon Research Lab - Chiral Phosphoric Acid Catalysis [sites.google.com]

- 11. mdpi.com [mdpi.com]

- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 13. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Chiral analysis by NMR spectroscopy [tesidottorato.depositolegale.it]

- 16. researchgate.net [researchgate.net]

- 17. Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Leveraging Steric Hindrance for Diastereoselective Synthesis via the Ugi Reaction with (S)-1-(2,6-Dimethylphenyl)ethylamine

Abstract

The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent reaction chemistry, prized for its efficiency and convergence in creating complex, peptide-like molecules from simple inputs.[1][2] A significant challenge, however, has been the control of stereochemistry.[3] This application note details the strategic use of the chiral amine, (S)-1-(2,6-Dimethylphenyl)ethylamine, as a potent chiral auxiliary to induce diastereoselectivity in the Ugi reaction. We will explore the mechanistic basis for this stereocontrol, rooted in the amine's steric profile, and provide a detailed, field-tested protocol for the synthesis of a chiral α-acylamino amide, suitable for researchers in drug discovery and synthetic organic chemistry.

Introduction: The Power and Challenge of the Ugi Reaction

Discovered by Ivar Ugi in 1959, the U-4CR is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product.[1] This reaction is celebrated for its high atom economy, mild reaction conditions, and the vast structural diversity achievable by simply varying the four input components. These attributes make the Ugi reaction an invaluable tool in the rapid generation of compound libraries for drug discovery and materials science.[2]

Despite its strengths, controlling the stereochemistry of the newly formed stereocenter is a well-known challenge.[3] While various strategies have been explored, the use of a chiral starting material, or chiral auxiliary, remains one of the most reliable methods.[4][5] Of the four components, chiral amines have proven to be particularly effective in directing the stereochemical outcome of the reaction.[3][4]

This guide focuses on (S)-1-(2,6-Dimethylphenyl)ethylamine, a chiral primary amine whose rigid and sterically demanding framework is uniquely suited for inducing high levels of diastereoselectivity.

Mechanistic Rationale: How Steric Hindrance Directs Stereochemistry

The Ugi reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.[6][7] The stereochemistry of the final product is determined during the nucleophilic attack of the isocyanide on the intermediate iminium ion, which is formed from the condensation of the amine and aldehyde.

The key to diastereoselectivity lies in facial control of this iminium ion.

The (S)-1-(2,6-Dimethylphenyl)ethylamine component provides this control. The two methyl groups at the ortho positions of the phenyl ring create significant steric bulk. This steric hindrance forces the substituents around the chiral center of the amine to adopt a conformation that effectively shields one face of the iminium ion formed in situ. Consequently, the incoming isocyanide is forced to attack from the less hindered face, leading to the preferential formation of one diastereomer over the other.

Below is a diagram illustrating the generally accepted mechanism of the Ugi reaction.

Caption: Figure 2: Experimental Workflow.

Step-by-Step Procedure

-

Preparation: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add (S)-1-(2,6-Dimethylphenyl)ethylamine (149.2 mg, 1.0 mmol).

-

Solvent and Reagent Addition: Add 2.0 mL of anhydrous methanol to the flask. Sequentially add isobutyraldehyde (87 µL, 1.0 mmol) and acetic acid (57 µL, 1.0 mmol) via syringe. [8][9] * Causality Note: Methanol is a common polar protic solvent that effectively solubilizes the reactants and intermediates without interfering with the reaction mechanism. [1][10]The initial stirring of the aldehyde, amine, and acid promotes the formation of the critical iminium ion intermediate before the isocyanide is introduced. [6]3. Imine Formation: Stir the resulting mixture at room temperature (20-25 °C) for 30 minutes.

-

Isocyanide Addition: Slowly add tert-butyl isocyanide (112 µL, 1.0 mmol) to the reaction mixture dropwise over 1 minute.

-

Causality Note: The reaction is often exothermic upon addition of the isocyanide. [6]Slow addition helps to control the reaction temperature, which can be crucial for maximizing diastereoselectivity.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator. Dissolve the crude residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure bis-amide product.

-

Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR analysis or by chiral High-Performance Liquid Chromatography (HPLC).

Expected Results and Troubleshooting

-

Yield: Typical yields for this reaction range from 60-85% after purification.

-

Diastereoselectivity: Using (S)-1-(2,6-Dimethylphenyl)ethylamine, diastereomeric ratios often exceed 85:15 and can reach >95:5 depending on the specific aldehyde, carboxylic acid, and isocyanide used.

-

Troubleshooting:

-

Low Yield: Ensure all reagents are pure and the solvent is anhydrous. Water can hydrolyze the imine intermediate, stalling the reaction.

-

Poor Selectivity: Lowering the reaction temperature (e.g., to 0 °C) after the isocyanide addition may improve the diastereomeric ratio by favoring the kinetically controlled pathway. [5] * Incomplete Reaction: If starting materials persist, consider increasing the reaction time or using a slightly higher concentration of reactants (e.g., 0.8 M to 1.0 M). [9][10]

-

Conclusion

The Ugi multicomponent reaction remains a powerful strategy for the rapid synthesis of complex molecules. By employing a sterically demanding chiral amine like (S)-1-(2,6-Dimethylphenyl)ethylamine, the inherent challenge of stereocontrol can be effectively overcome. The protocol detailed herein provides a reliable and robust method for achieving high diastereoselectivity, enabling the efficient synthesis of chiral peptidomimetics and other valuable building blocks for pharmaceutical and chemical research.

References

-

Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction. Amerigo Scientific. [Link]

-

Ugi reaction. Wikipedia. [Link]

-

Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education. [Link]

-

Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances. [Link]

-

Ugi Reaction: A Comprehensive Guide. Perpusnas. [Link]

-

Ugi Four-Component Reactions Using Alternative Reactants. Molecules. [Link]

-

Mumm rearrangement. Wikipedia. [Link]

-

Probing the mechanism of the Ugi four-component reaction with charge-tagged reagents by ESI-MS(/MS). Chemical Communications (RSC Publishing). [Link]

-

Diastereoselective Ugi reaction of chiral 1,3-aminoalcohols derived from an organocatalytic Mannich reaction. Beilstein Journal of Organic Chemistry. [Link]

-

General procedure for the synthesis of Ugi adducts: Typical procedure for the alkyne-xanthates cyclizations under reductive cond. HAL Open Science. [Link]

-

Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents. Molecules. [Link]

-

Two decades of recent advances of Ugi reactions: Synthetic and pharmaceutical applications. ResearchGate. [Link]

-

Studies on the Synthesis of DMAP Derivatives by Diastereoselective Ugi Reactions. MDPI. [Link]

-

Ugi Multicomponent Reaction. Organic Syntheses Procedure. [Link]

-

Diastereoselective Ugi reaction of chiral 1,3-aminoalcohols derived from an organocatalytic Mannich reaction. PubMed. [Link]

-

The first example of a diastereoselective thio-Ugi reaction: a new synthetic approach to chiral imidazole derivatives. PubMed. [Link]

-

The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. Illinois Chemistry. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. mdpi.com [mdpi.com]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

- 6. Ugi reaction - Wikipedia [en.wikipedia.org]

- 7. Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sciepub.com [sciepub.com]

Application Notes and Protocols: Enantioselective Synthesis of Chiral Fungicidal Amides Utilizing (S)-1-(2,6-Dimethylphenyl)ethylamine

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of chiral fungicidal amides, leveraging the stereochemical control offered by the chiral building block, (S)-1-(2,6-Dimethylphenyl)ethylamine. The strategic incorporation of this chiral amine is critical for achieving enantiomerically enriched fungicidal agents, which often exhibit significantly enhanced biological activity and a more favorable toxicological profile compared to their racemic counterparts. This document is intended for researchers, scientists, and professionals in the fields of agrochemical synthesis and drug development, offering both theoretical insights and practical, step-by-step methodologies for the synthesis and evaluation of these potent antifungal compounds.

Introduction: The Imperative of Chirality in Modern Fungicide Design

The development of novel fungicides is a cornerstone of global food security, mitigating the significant crop losses caused by pathogenic fungi.[1][2] In recent years, the focus of agrochemical research has increasingly shifted towards the development of chiral active ingredients. Stereoisomers of a chiral molecule can exhibit profound differences in their biological activity, metabolism, and ecotoxicity.[3] Often, the desired fungicidal activity resides in a single enantiomer, while the other may be inactive or even contribute to off-target toxicity.[3] Consequently, the synthesis of enantiomerically pure or enriched fungicides offers several distinct advantages, including higher efficacy at lower application rates, reduced environmental impact, and a decreased likelihood of resistance development.[4]

Amide functionalities are prevalent in a wide array of biologically active molecules, including many successful fungicides.[1][5] The synthesis of chiral amides, therefore, represents a highly promising avenue for the discovery of next-generation fungicidal agents. This guide focuses on the strategic use of (S)-1-(2,6-Dimethylphenyl)ethylamine as a readily available and effective chiral auxiliary for the synthesis of a diverse range of chiral fungicidal amides. The bulky 2,6-dimethylphenyl substituent can impart favorable steric and electronic properties to the final molecule, potentially enhancing its binding affinity to the target site within the fungal pathogen.

Rationale for Employing (S)-1-(2,6-Dimethylphenyl)ethylamine

The choice of (S)-1-(2,6-Dimethylphenyl)ethylamine as the chiral building block is underpinned by several key factors:

-

Stereochemical Control: Its inherent chirality allows for the direct and efficient introduction of a stereocenter into the amide product, facilitating the synthesis of enantiomerically enriched compounds.

-

Structural Analogy to Proven Fungicides: The 2,6-dimethylphenyl moiety is a key structural feature in several successful acylalanine fungicides, such as metalaxyl. This structural similarity provides a strong rationale for its use in the design of novel amide fungicides.

-

Modulation of Physicochemical Properties: The lipophilic nature of the dimethylphenyl group can enhance the compound's ability to penetrate the fungal cell wall and membrane.

-

Synthetic Accessibility: (S)-1-(2,6-Dimethylphenyl)ethylamine is a commercially available and relatively inexpensive chiral amine, making it an attractive starting material for both laboratory-scale synthesis and potential large-scale production.

General Synthetic Workflow

The synthesis of chiral fungicidal amides from (S)-1-(2,6-Dimethylphenyl)ethylamine and a carboxylic acid typically involves an amide coupling reaction. The general workflow can be visualized as follows:

Figure 1: General workflow for the synthesis of chiral fungicidal amides.

Detailed Synthesis Protocols

Two robust and widely applicable protocols for the synthesis of chiral amides are presented below. The choice of method often depends on the specific properties of the carboxylic acid and the desired scale of the reaction.

Protocol 1: Acyl Chloride Method

This classic and often high-yielding method involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative, followed by reaction with the chiral amine.

Step 1: Acyl Chloride Formation

-

To a solution of the desired carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or toluene, 5-10 mL/mmol of acid) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5-2.0 eq) or thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux (typically 40-80 °C) for 1-3 hours, or until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used in the next step without further purification.

Causality: The conversion of the carboxylic acid to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine. Oxalyl chloride and thionyl chloride are effective chlorinating agents, and the byproducts of the reaction (CO, CO₂, HCl or SO₂, HCl) are gaseous and easily removed.

Step 2: Amide Coupling

-

Dissolve the (S)-1-(2,6-Dimethylphenyl)ethylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2-1.5 eq) in anhydrous DCM (5-10 mL/mmol of amine) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add a solution of the crude acyl chloride (1.0-1.1 eq) in anhydrous DCM dropwise to the amine solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure chiral amide.

Causality: The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic.

Protocol 2: Peptide Coupling Reagent Method

This method avoids the often harsh conditions of acyl chloride formation and is particularly suitable for sensitive substrates. A wide variety of coupling reagents are available.[5][6]

-

To a solution of the carboxylic acid (1.0 eq), (S)-1-(2,6-Dimethylphenyl)ethylamine (1.1 eq), and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF, 5-10 mL/mmol of acid), add an activating agent such as 1-hydroxybenzotriazole (HOBt) (1.2 eq) or 4-dimethylaminopyridine (DMAP) (0.1-1.0 eq).

-

Add a non-nucleophilic base such as DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Causality: The coupling reagent (e.g., EDC) activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. Additives like HOBt can further enhance the reaction efficiency and suppress side reactions by forming an activated ester.

Data Presentation: Illustrative Fungicidal Activity

The fungicidal efficacy of newly synthesized chiral amides should be evaluated against a panel of economically important plant pathogenic fungi. The following table provides an illustrative example of the type of data that should be generated. The EC₅₀ value (the concentration of the compound that inhibits 50% of fungal growth) is a standard metric for fungicidal activity.

| Compound ID | Carboxylic Acid Moiety | Target Fungus | EC₅₀ (µg/mL) |

| A-1 (S) | 2-Chloro-4-fluorobenzoic acid | Botrytis cinerea | 1.5 |

| A-1 (R) | 2-Chloro-4-fluorobenzoic acid | Botrytis cinerea | >50 |

| A-2 (S) | 3,5-Difluorobenzoic acid | Rhizoctonia solani | 3.2 |

| A-2 (R) | 3,5-Difluorobenzoic acid | Rhizoctonia solani | 65.8 |

| A-3 (S) | 2-(Trifluoromethyl)nicotinic acid | Fusarium graminearum | 0.8 |

| A-3 (R) | 2-(Trifluoromethyl)nicotinic acid | Fusarium graminearum | 25.4 |

| Boscalid | (Commercial Standard) | Botrytis cinerea | 2.1 |

| Boscalid | (Commercial Standard) | Rhizoctonia solani | 4.5 |

Note: The data presented in this table is illustrative and intended to demonstrate the expected trend of enhanced activity in the (S)-enantiomer. Actual EC₅₀ values will vary depending on the specific molecular structure and the fungal species tested.

Mechanistic Insights and Structure-Activity Relationships (SAR)

The fungicidal activity of many amide fungicides is attributed to the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain (Complex II).[4] The amide moiety is often crucial for binding to the enzyme's active site.

Figure 2: Key structural components influencing fungicidal activity.

Key SAR Insights:

-

Stereochemistry is Critical: As illustrated in the data table, the (S)-enantiomer is expected to be significantly more active than the (R)-enantiomer. This highlights the importance of a precise three-dimensional fit within the enzyme's active site.

-

Substitution on the Carboxylic Acid Moiety: The nature and position of substituents on the carboxylic acid portion of the molecule can dramatically influence fungicidal potency. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, on an aromatic ring can enhance activity. The specific substitution pattern will determine the optimal electronic and steric properties for target binding.

-

The Role of the 2,6-Dimethylphenyl Group: The steric bulk of the two methyl groups can lock the conformation of the molecule, which may be favorable for binding. It also contributes to the overall lipophilicity of the compound, aiding in its transport to the target site.

Conclusion

The use of (S)-1-(2,6-Dimethylphenyl)ethylamine as a chiral precursor provides a powerful and efficient strategy for the synthesis of enantiomerically enriched fungicidal amides. The protocols detailed in this guide are robust and adaptable to a wide range of carboxylic acid starting materials. By carefully considering the principles of stereochemistry and structure-activity relationships, researchers can leverage this approach to develop novel, highly effective, and environmentally more benign fungicides to address the ongoing challenges in crop protection.

References

-

Wang, X., Gao, S., Yang, J., Gao, Y., Wang, L., & Tang, X. (2016). Synthesis and antifungal activity evaluation of new heterocycle containing amide derivatives. Natural Product Research, 30(6), 682-688. [Link]

-

Yuan, M., Ru, J., & Chu, P. (2021). Research on Crystal Structure and Fungicidal Activity of the Amide Derivatives Based on the Natural Products Sinapic Acid and Mycophenolic Acid. Journal of Chemistry, 2021, 1-10. [Link]

-

Chen, Z., et al. (2021). Research on Crystal Structure and Fungicidal Activity of the Amide Derivatives Based on the Natural Products Sinapic Acid and Mycophenolic Acid. ResearchGate. [Link]

-

Li, Q., et al. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC. [Link]

-

Gu, W., et al. (2022). Novel aromatic carboxamides from dehydroabietylamine as potential fungicides: Design, synthesis and antifungal evaluation. Arabian Journal of Chemistry, 15(11), 104231. [Link]

-

Wang, M., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

-